molecular formula C9H10Cl3NO2 B3047574 2-(3,5-Dichlorophenyl)-2-(methylamino)acetic acid hydrochloride CAS No. 1423023-99-7

2-(3,5-Dichlorophenyl)-2-(methylamino)acetic acid hydrochloride

Cat. No.: B3047574
CAS No.: 1423023-99-7
M. Wt: 270.5
InChI Key: IINNBWSHLLQYFH-UHFFFAOYSA-N
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Description

2-(3,5-Dichlorophenyl)-2-(methylamino)acetic acid hydrochloride (CAS: 1137014-87-9) is a halogenated phenylacetic acid derivative with a methylamino substituent. Its molecular formula is C₉H₉Cl₂NO₂·HCl, and it features a dichlorophenyl ring linked to an acetic acid backbone modified by a methylamino group, forming a hydrochloride salt.

Properties

IUPAC Name

2-(3,5-dichlorophenyl)-2-(methylamino)acetic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Cl2NO2.ClH/c1-12-8(9(13)14)5-2-6(10)4-7(11)3-5;/h2-4,8,12H,1H3,(H,13,14);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IINNBWSHLLQYFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(C1=CC(=CC(=C1)Cl)Cl)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10Cl3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1423023-99-7
Record name Benzeneacetic acid, 3,5-dichloro-α-(methylamino)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1423023-99-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Strecker Amino Acid Synthesis

The most widely reported method involves a modified Strecker synthesis, as detailed in EvitaChem’s technical documentation:

  • Condensation of 3,5-Dichlorobenzaldehyde and Methylamine :
    Reacting 3,5-dichlorobenzaldehyde with excess methylamine in ethanol at 50–60°C forms the imine intermediate. This step achieves ~85% conversion within 4 hours, with catalytic acetic acid enhancing reaction kinetics.

  • Cyanation and Hydrolysis :
    Introducing hydrogen cyanide (HCN) or trimethylsilyl cyanide (TMSCN) generates the α-aminonitrile intermediate. Subsequent acidic hydrolysis (6 M HCl, reflux, 12 hours) yields the free amino acid. Neutralization with sodium hydroxide followed by hydrochloride salt precipitation completes the synthesis.

Key Data :

  • Yield: 72–78% (over three steps)
  • Purity: >98% (HPLC)

Mannich Reaction-Based Approach

An alternative route employs the Mannich reaction, leveraging the condensation of formaldehyde, methylamine hydrochloride, and 3,5-dichlorophenylacetic acid:

$$
\text{3,5-Dichlorophenylacetic acid} + \text{CH}2\text{O} + \text{CH}3\text{NH}2\cdot\text{HCl} \rightarrow \text{Target Compound} + \text{H}2\text{O}
$$

Optimized Conditions :

  • Solvent: Methanol/water (4:1)
  • Temperature: 60°C, 8 hours
  • Catalyst: p-Toluenesulfonic acid (10 mol%)
  • Yield: 68%

Process Optimization and Scalability

Solvent and Catalyst Screening

Comparative studies in patent EP3953339B1 highlight tetrahydrofuran (THF)/water mixtures as optimal for hydrolysis, minimizing side products like dichlorophenyl degradation derivatives. Catalytic sodium hydroxide (2 eq.) in THF at 55°C reduces reaction time to 6 hours, achieving 81% yield.

Salt Formation and Purification

Hydrochloride salt precipitation is critical for stability. Patent WO2021001858A1 describes a two-step protocol:

  • Freebase isolation via ethyl acetate extraction.
  • Salt formation using gaseous HCl in diethyl ether, yielding 95% purity after recrystallization from methanol/diethyl ether.

Analytical Characterization

Spectroscopic Validation

  • $$^1\text{H}$$ NMR (400 MHz, DMSO-d6): δ 7.62 (s, 2H, Ar-H), 4.21 (s, 1H, CH), 2.45 (s, 3H, N-CH3), 1.98 (s, 2H, COOH).
  • HPLC : Retention time 8.2 min (C18 column, 230 nm, acetonitrile/water gradient).

Purity and Stability

Accelerated stability studies (40°C/75% RH, 6 months) show <2% degradation, confirming the hydrochloride salt’s superiority over the freebase.

Applications and Derivatives

The compound serves as a precursor for benzoxazole derivatives, such as tafamidis analogues, via cyclization with carboxylic acid chlorides. Recent studies highlight its role in synthesizing γ-amino acids for neurological disorder therapeutics.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-Dichlorophenyl)-2-(methylamino)acetic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Sodium methoxide, potassium tert-butoxide.

Major Products

    Oxidation Products: Ketones, carboxylic acids.

    Reduction Products: Alcohols, amines.

    Substitution Products: Various substituted phenyl derivatives.

Scientific Research Applications

Medicinal Chemistry

DMPAC serves as an intermediate in the synthesis of various pharmaceutical compounds. Its structural characteristics make it suitable for developing drugs targeting specific biological pathways.

  • Case Study : In research focused on enzyme inhibition, DMPAC has shown potential as an inhibitor of histone deacetylases (HDACs), which are crucial in regulating gene expression and are implicated in cancer progression.

Organic Synthesis

The compound is utilized in organic synthesis for creating complex molecules. Its ability to undergo various chemical reactions—such as oxidation and substitution—enhances its utility in synthetic pathways.

Reaction TypeDescription
Oxidation Converts DMPAC into ketones or carboxylic acids using agents like potassium permanganate.
Reduction Can be reduced to corresponding alcohols or amines using sodium borohydride.
Substitution The dichlorophenyl group can participate in nucleophilic substitution reactions.

Biological Studies

DMPAC is being investigated for its biological activities, particularly its potential antimicrobial and anticancer properties.

  • Anticancer Research : Studies indicate that DMPAC may exhibit anti-proliferative effects on various cancer cell lines, suggesting its role in cancer treatment research.

Industrial Applications

In the industrial sector, DMPAC is used for producing specialty chemicals and materials. Its properties allow for tailored applications across different fields.

Mechanism of Action

The mechanism of action of 2-(3,5-Dichlorophenyl)-2-(methylamino)acetic acid hydrochloride involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to.

    Pathways Involved: The binding of the compound to its targets can modulate various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Table 1: Structural Analogs with Amino Group Variations

Compound Name CAS Number Substituent Molecular Formula Status
2-(3,5-Dichlorophenyl)-2-(methylamino)acetic acid HCl 1137014-87-9 Methylamino C₉H₉Cl₂NO₂·HCl Discontinued
Ethylamino analog N/A Ethylamino C₁₀H₁₁Cl₂NO₂·HCl Available
Cyclopropylamino analog 332400-36-9 Cyclopropylamino C₁₁H₁₁Cl₂NO₂·HCl (est.) Discontinued

Comparison with Ester Derivatives

Methyl Ester: Methyl 2-Amino-2-(3,5-Dichlorophenyl)acetate Hydrochloride

CAS: Not explicitly provided. Key Differences:

  • Marketed for industrial use, though regulatory compliance varies by region .

Comparison with Simplified Analogs (Lacking Amino Groups)

2-(3,5-Dichlorophenyl)acetic Acid

CAS : 51719-65-4
Molecular Formula : C₈H₆Cl₂O₂
Key Differences :

  • Absence of the methylamino group simplifies the structure, likely diminishing pharmacological specificity.
  • Used as a precursor in synthesis; lower molecular weight (205.04 g/mol) .

Comparison with Hydroxyl-Containing Analogs

2-[(3,5-Dichloro-2-hydroxyphenyl)methylamino]acetic Acid

CAS: 3004-26-0 Molecular Formula: C₉H₉Cl₂NO₃ Key Differences:

  • LogP: 2.26 (similar to ethylamino analog) .

Table 2: Functional Group Modifications

Compound Name CAS Number Functional Groups Molecular Weight (g/mol) LogP
2-(3,5-Dichlorophenyl)-2-(methylamino)acetic acid HCl 1137014-87-9 Methylamino, HCl 285.02 (est.) N/A
2-(3,5-Dichlorophenyl)acetic acid 51719-65-4 Carboxylic acid 205.04 N/A
Hydroxyl-containing analog 3004-26-0 Hydroxyl, methylamino 250.08 2.26

Regulatory and Commercial Considerations

  • Discontinued Status: Both the target compound and its cyclopropylamino analog are discontinued, possibly due to synthesis complexity or niche applications .

Biological Activity

2-(3,5-Dichlorophenyl)-2-(methylamino)acetic acid hydrochloride is a compound of considerable interest in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological mechanisms, and research findings, including case studies and data tables that highlight its efficacy against various pathogens.

The synthesis of 2-(3,5-Dichlorophenyl)-2-(methylamino)acetic acid hydrochloride typically involves several steps:

  • Formation of Intermediate : The reaction of 3,5-dichlorobenzaldehyde with methylamine forms an imine intermediate.
  • Reduction : The imine is reduced to yield 2-(3,5-dichlorophenyl)-2-(methylamino)ethanol.
  • Oxidation : This ethanol derivative is oxidized to form the acetic acid derivative.
  • Hydrochloride Formation : The final step involves treating the acetic acid derivative with hydrochloric acid to obtain the hydrochloride salt.

The biological activity of 2-(3,5-Dichlorophenyl)-2-(methylamino)acetic acid hydrochloride is attributed to its interaction with specific molecular targets such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to antimicrobial and anticancer effects.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. A study evaluated its efficacy against various bacterial strains, including Staphylococcus aureus and methicillin-resistant S. aureus (MRSA), showing comparable or superior effectiveness to clinically used antibiotics like ampicillin and rifampicin .

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
2-(3,5-Dichlorophenyl)-2-(methylamino)acetic acid HClS. aureus< 1 µg/mL
2-(3,5-Dichlorophenyl)-2-(methylamino)acetic acid HClMRSA< 1 µg/mL
AmpicillinS. aureus4 µg/mL
RifampicinMRSA8 µg/mL

Cytotoxicity Studies

In addition to its antimicrobial properties, the compound has been tested for cytotoxicity against primary mammalian cell lines. Results indicated low cytotoxicity levels, suggesting a favorable therapeutic index for further development .

Study on Antimicrobial Efficacy

A comprehensive study assessed various derivatives of similar compounds alongside 2-(3,5-Dichlorophenyl)-2-(methylamino)acetic acid hydrochloride. The findings demonstrated that this compound exhibited a broad spectrum of action against both Gram-positive bacteria and mycobacterial strains while maintaining low toxicity against mammalian cells .

Structure-Activity Relationship (SAR)

The structure-activity relationship analysis revealed that modifications in the dichlorophenyl group significantly influenced the biological activity of the compound. Compounds with specific substitutions showed enhanced antibacterial efficacy and reduced cytotoxicity .

Q & A

Basic Research Questions

What are the optimal synthetic routes for 2-(3,5-dichlorophenyl)-2-(methylamino)acetic acid hydrochloride, and how can reaction conditions be systematically optimized?

Methodological Answer:
The synthesis typically involves condensation of 3,5-dichlorophenylacetic acid with methylamine, followed by hydrochlorination. Key factors include:

  • Temperature control : Elevated temperatures (80–100°C) improve reaction rates but may degrade thermally sensitive intermediates .
  • Catalyst selection : Acidic catalysts (e.g., HCl gas) enhance protonation of intermediates, improving yield .
  • Statistical design : Use response surface methodology (RSM) to optimize variables like molar ratios and solvent polarity. For example, a Central Composite Design (CCD) can reduce experimental runs by 40% while identifying critical parameters .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(3,5-Dichlorophenyl)-2-(methylamino)acetic acid hydrochloride
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2-(3,5-Dichlorophenyl)-2-(methylamino)acetic acid hydrochloride

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